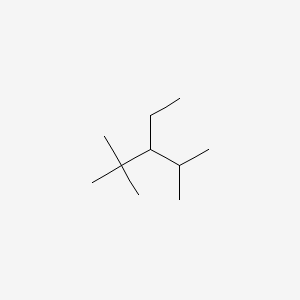
3-Ethyl-2,2,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,2,4-trimethylpentane is an organic compound with the molecular formula C10H22 . It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrofluoric acid .
Industrial Production Methods: In industrial settings, this compound is produced through the dimerization of isobutylene followed by hydrogenation. The dimerization process uses an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-2,2,4-trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in halogenation reactions, where halogens such as chlorine or bromine are added to the molecule .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of halogens (Cl2, Br2) and light or heat as a catalyst.
Major Products Formed:
Combustion: Produces carbon dioxide and water.
Halogenation: Forms various halogenated derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,2,4-trimethylpentane is used in various scientific research applications, including:
Chemistry: As a reference compound in gas chromatography and mass spectrometry.
Biology: Studying the metabolic pathways of branched alkanes in microorganisms.
Medicine: Investigating its potential as a solvent in pharmaceutical formulations.
Industry: Used as a standard reference fuel for octane ratings due to its high antiknock properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,2,4-trimethylpentane is primarily related to its physical properties rather than specific biochemical interactions. In combustion engines, it acts as a fuel component that resists knocking, thereby improving engine performance . The molecular structure allows for efficient combustion, leading to the production of energy.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane (Isooctane): Another isomer of octane, known for its use in octane rating scales.
2,3,4-Trimethylpentane: An isomer with similar physical properties but different structural arrangement.
Uniqueness: 3-Ethyl-2,2,4-trimethylpentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high resistance to knocking makes it particularly valuable in fuel applications .
Eigenschaften
CAS-Nummer |
52897-18-4 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
3-ethyl-2,2,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
VLIZIVHXZXQRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


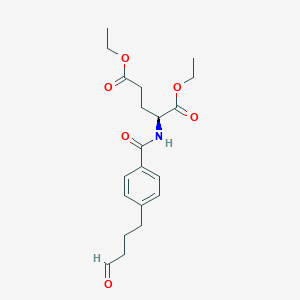

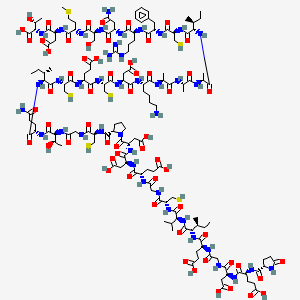

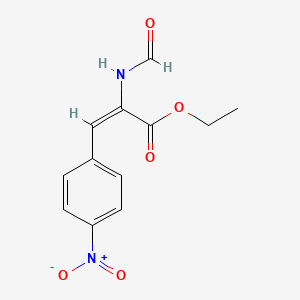
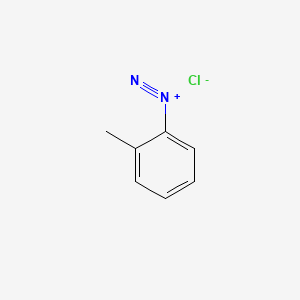
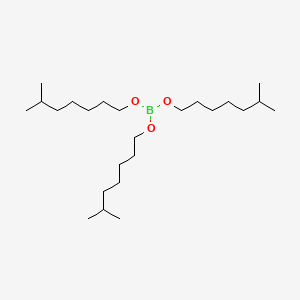
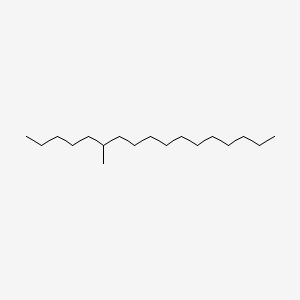
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
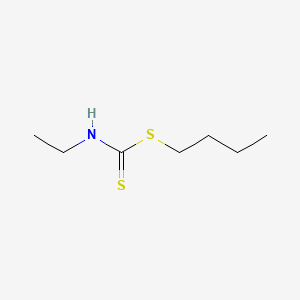

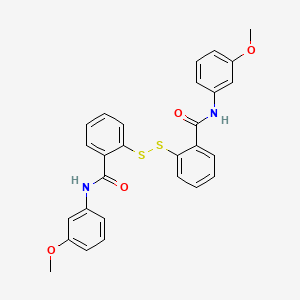

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
